molecular formula C17H18FN3O B2355499 (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone CAS No. 1795302-47-4

(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2355499
CAS RN: 1795302-47-4
M. Wt: 299.349
InChI Key: FVRXQOJOGSYMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound can be achieved using various methods, including one-pot synthesis, three-component reaction, and condensation reaction. In one-pot synthesis, the reactants are mixed together in a single step, resulting in the formation of the desired product. In a three-component reaction, three reactants are used to synthesize the product. In a condensation reaction, two or more reactants are used to synthesize a product with the elimination of a small molecule such as water.


Molecular Structure Analysis

The molecular structure of this compound includes a nitrogen atom in its structure. The InChI key for this compound is IUJHZQYFDOCRSC-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

This compound is a white to pale-yellow powder that is soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran. Its melting point is 160-165°C and its boiling point is 458.4°C at 760 mmHg.

Scientific Research Applications

Anti-Tuberculosis Potential

Given the global health challenge posed by tuberculosis, compounds with anti-TB activity are crucial. FPAzm has been investigated for its effectiveness against Mycobacterium tuberculosis . Its unique structure may offer new avenues for TB drug development.

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. FPAzm’s anti-inflammatory properties have attracted attention . It could be explored as a potential therapeutic agent for conditions involving excessive inflammation.

Anti-Tumor Potential

Cancer research seeks novel compounds with anti-tumor effects. FPAzm’s cytotoxicity activity against cancer cells has been investigated . It might contribute to the development of targeted cancer therapies.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, including pharmaceuticals, materials science, and electronics. Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXQOJOGSYMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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